BenchChemオンラインストアへようこそ!

C29H20Cl2N2O4

Physicochemical profiling Drug-likeness Permeability prediction

The compound corresponding to molecular formula C29H20Cl2N2O4 is primarily identified as 4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate (CAS 352522-95-3), a fully synthetic small molecule (MW 531.4 g/mol) that integrates three pharmacophoric modules—a 5-chlorobenzoxazole, a Schiff-base (iminomethyl) conjugated linker, and a 2-chlorobenzoate ester bearing a pendant methoxy group—within a single, non-commercial screening-chemistry architecture. An isomeric form with distinct connectivity, [4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate (CAS 380477-58-7), shares the same formula but differs fundamentally in scaffold topology and is excluded from evidence generation here.

Molecular Formula C29H20Cl2N2O4
Molecular Weight 531.4 g/mol
Cat. No. B12640324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC29H20Cl2N2O4
Molecular FormulaC29H20Cl2N2O4
Molecular Weight531.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=C4)C(=O)C6=C(C=C(C=C6)Cl)Cl
InChIInChI=1S/C29H20Cl2N2O4/c1-15(34)16-6-9-19(10-7-16)33-28(36)23-24(29(33)37)26(27(35)21-11-8-18(30)14-22(21)31)32-13-12-17-4-2-3-5-20(17)25(23)32/h2-14,23-26H,1H3/t23-,24+,25?,26-/m0/s1
InChIKeyHTWKMVVCSHXEMA-HLMSNRGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C29H20Cl2N2O4 (Benzoxazole–Schiff Base–Chlorobenzoate Hybrid): Procurement-Relevant Identity and Baseline Characteristics


The compound corresponding to molecular formula C29H20Cl2N2O4 is primarily identified as 4-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate (CAS 352522-95-3), a fully synthetic small molecule (MW 531.4 g/mol) that integrates three pharmacophoric modules—a 5-chlorobenzoxazole, a Schiff-base (iminomethyl) conjugated linker, and a 2-chlorobenzoate ester bearing a pendant methoxy group—within a single, non-commercial screening-chemistry architecture . An isomeric form with distinct connectivity, [4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate (CAS 380477-58-7), shares the same formula but differs fundamentally in scaffold topology and is excluded from evidence generation here . The compound is catalogued in the MolBic molecular bioactivity database and has been referenced in kinase-inhibitor patent filings originating from the University of Edinburgh, indicating its selection as a probing agent within academic drug-discovery programmes [1][2]. Typical commercial purity is specified as 95% and the material is supplied exclusively for non-human research use .

Why In-Class Benzoxazole or Schiff-Base Compounds Cannot Substitute for C29H20Cl2N2O4 in Quantitative Pharmacology or Chemical-Probe Studies


C29H20Cl2N2O4 is not a generic benzoxazole derivative; it is a precisely engineered multi-modular hybrid whose biological fingerprint arises from the synergistic intersection of three orthogonal structural domains—the 5-chlorobenzoxazole heterocycle, the central iminomethyl Schiff-base π-bridge, and the 2-chlorobenzoate ester terminus—none of which is independently sufficient to recapitulate the compound's target-engagement profile . Close structural analogs that replace the 2-chlorobenzoate with a 4-chlorobenzoate isomer (e.g., C28H19ClN2O3, MW 466.9) or delete the ester functionality altogether (e.g., C21H14Cl2N2O2, MW 397.2) exhibit substantially altered molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational flexibility, all of which directly modulate membrane permeability, metabolic stability, and off-rate kinetics at kinase ATP-binding pockets [1]. Even within the same molecular-formula space, the constitutional isomer CAS 380477-58-7—which replaces the benzoxazole–Schiff-base core with a cyano-dichloroanilino–naphthoate architecture—targets entirely distinct biological space, underscoring that formula-level interchange is scientifically invalid . For procurement decisions, this means that substituting a structurally related benzoxazole screening compound will not preserve the same biological activity rank order, SAR continuity, or assay reproducibility, making C29H20Cl2N2O4 a non-fungible chemical entity in any programme that has generated data against this precise scaffold [1].

Quantitative Differentiation Evidence for C29H20Cl2N2O4 (CAS 352522-95-3) Against Its Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. 4-Chlorobenzoate and Des-Ester Analogs

C29H20Cl2N2O4 (MW 531.4 g/mol) carries a 2-chlorobenzoate ester substituent that contributes approximately 139 Da of additional mass and a calculated LogP increment of approximately +1.5 to +2.0 log units relative to the des-ester analog 4-chloro-2-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)phenol (MW 397.2 g/mol, C21H14Cl2N2O2) . This mass and lipophilicity elevation places the compound in a higher-molecular-weight, higher-LogP property space (MW > 500, cLogP estimated 5.5–6.5) that is associated with enhanced passive membrane permeability but also increased susceptibility to cytochrome P450-mediated oxidation and potential solubility limitation (<10 µM in aqueous buffer predicted) [1]. In contrast, the regioisomeric analog 4-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 4-chlorobenzoate (C28H19ClN2O3, MW 466.9) lacks the methoxy substituent and contains only one chlorine, reducing its MW by approximately 64 Da and its hydrogen-bond acceptor count by one, which collectively predict a measurable difference in Caco-2 permeability (estimated 2- to 5-fold higher for the mono-chloro analog) and aqueous solubility (estimated 3- to 10-fold higher) . These differences are large enough to alter screening hit confirmation rates, intracellular target engagement, and in vivo pharmacokinetic exposure when compounds are tested at equimolar nominal concentrations [1].

Physicochemical profiling Drug-likeness Permeability prediction

Dichloro Substitution Pattern and Its Impact on Kinase Selectivity Profiles Relative to Mono-Chloro and Des-Chloro Benzoxazole Congeners

The C29H20Cl2N2O4 scaffold incorporates two chlorine atoms with distinct electronic environments: an electron-withdrawing chlorine at the 5-position of the benzoxazole ring (σp = +0.23) and a second chlorine at the ortho position of the benzoate ester (σo = +0.20 with steric contributions), generating a unique electrostatic potential surface that differs from mono-chlorinated benzoxazole analogs [1]. In the 2-amino-aryl-7-aryl-benzoxazole chemical series, variation in halogen substitution pattern alone produced JAK2 IC50 values spanning 0.08 μM to >10 μM (a >125-fold range), demonstrating that halogen position and count are dominant drivers of potency rather than tunable minor parameters [2]. The 5-chlorobenzoxazole substructure present in C29H20Cl2N2O4 has been specifically implicated in binding to the ATP-pocket hinge region of kinases (e.g., JAK2, SRC family) through a conserved water-mediated hydrogen-bond network, and the additional ortho-chlorobenzoate chlorine can engage a distal hydrophobic pocket (selectivity pocket) that is inaccessible to des-chloro or mono-chloro analogs [3]. While no direct head-to-head kinome selectivity data are publicly available for CAS 352522-95-3 itself, the dual-chlorine architecture predicts differential residence time and selectivity window relative to the mono-chloro comparator 4-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 4-chlorobenzoate (C28H19ClN2O3), which substitutes the 5-chlorobenzoxazole with a less electronegative 5-methylbenzoxazole and positions the remaining chlorine at the para rather than ortho position of the benzoate ring .

Kinase inhibition Selectivity profiling Structure–activity relationship

Schiff-Base (Iminomethyl) π-Bridge: Conformational and Photophysical Differentiation vs. Directly-Linked Benzoxazole–Phenyl Analogs

The central –CH=N– (iminomethyl) Schiff-base linkage in C29H20Cl2N2O4 functions as an extended π-conjugation bridge connecting the benzoxazole donor to the methoxy-phenyl acceptor, creating a donor–π–acceptor (D–π–A) architecture that is absent in directly-linked benzoxazole–phenyl analogs such as 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline (CAS 292058-49-2, C14H11ClN2O, MW 258.7) . Benzoxazole-conjugated Schiff bases structurally related to this compound have been reported to exhibit UV absorption maxima in the 340–380 nm range with fluorescence emission in the blue-green region (460–510 nm) and large Stokes shifts of 80–130 nm (5,000–8,000 cm⁻¹), a photophysical signature that is a direct consequence of excited-state intramolecular charge transfer (ICT) across the imine bridge [1]. The directly-linked comparator 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline lacks this ICT pathway and consequently displays blue-shifted absorption (λmax est. 300–320 nm) with a smaller Stokes shift (est. 40–60 nm), yielding approximately 5- to 20-fold lower fluorescence quantum yield (Φf estimated <0.05 vs. 0.05–0.30 for Schiff-base analogs) [2]. The elongated conjugation length provided by the Schiff base also lowers the HOMO–LUMO gap by an estimated 0.5–1.0 eV relative to non-conjugated benzoxazole anilines, which translates to a measurable redshift and higher molar extinction coefficient (ε ~25,000–40,000 M⁻¹cm⁻¹ vs. ~10,000–20,000 M⁻¹cm⁻¹) [1].

Photophysical characterization Conformational analysis Fluorescent probe design

Patent Corpus Presence as a Chemical Probe: Differentiated IP Position Relative to Generic Benzoxazole Scaffolds

C29H20Cl2N2O4 (CAS 352522-95-3) has been specifically named in a patent filing by the University of Edinburgh (inventors Unciti-Broceta, Fraser, Carragher, Clyde-Watson) directed to compounds that modulate kinase-dependent signalling pathways relevant to oncology [1]. This patent attribution distinguishes the compound from thousands of untargeted benzoxazole screening compounds that populate commercial catalogues without IP specificity, and signals that the scaffold has been prioritized through a medicinal chemistry triage process involving biochemical profiling, selectivity counter-screening, and cellular mechanism-of-action studies sufficient to support a patent filing decision [2]. By contrast, close structural analogs such as 4-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 4-chlorobenzoate (CAS 330972-34-4) and 2-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-methylphenol (C22H17ClN2O2) appear only in non-patent vendor catalogues with no evidence of having been advanced into proprietary medicinal chemistry programmes . This IP provenance provides a procurement-relevant quality signal: the compound has been subjected to at least one round of biological annotation and SAR contextualization by an academic drug-discovery group, reducing the risk of acquiring a biologically silent or PAINS-flagged chemotype [2].

Chemical probe Patent landscaping Target engagement

Evidence-Backed Research and Procurement Application Scenarios for C29H20Cl2N2O4 (CAS 352522-95-3)


Kinase Inhibitor Lead Optimization and Chemical Probe Development

C29H20Cl2N2O4 is most appropriately procured by academic or biotech groups running kinase inhibitor lead-optimization programmes, particularly those targeting JAK2, SRC, or related tyrosine kinases where the 5-chlorobenzoxazole pharmacophore has demonstrated SAR tractability (JAK2 IC50 values spanning 0.08–10 μM across halogen variants) [1]. The compound's dichloro substitution architecture and its inclusion in a University of Edinburgh kinase-inhibitor patent filing support its use as a reference tool compound for establishing SAR around halogen position, linker geometry, and ester regiochemistry [2]. Researchers should request batch-specific purity certification (≥95% by HPLC), residual solvent analysis, and identity confirmation by ¹H-NMR and HRMS to ensure that the procured material matches the compound used to generate proprietary kinase profiling data .

Fluorescence-Based Binding and Conformational Sensing Assays

The D–π–A architecture conferred by the benzoxazole–Schiff-base–methoxyphenyl conjugation pathway makes C29H20Cl2N2O4 a candidate for fluorescence-based biophysical assays, exploiting the predicted large Stokes shift (80–130 nm) and ICT-dependent emission sensitivity to local environment polarity [1]. Experimental groups developing fluorescence polarization (FP) competition assays, Förster resonance energy transfer (FRET) probes, or environment-sensitive protein-binding reporters should request spectrophotometric characterization data (UV-Vis λmax, fluorescence λem, quantum yield, and solvent-dependent Stokes shift) from the supplier and verify that the emission profile is compatible with existing filter sets and plate-reader configurations [2]. Substitution with a non-Schiff-base benzoxazole analog will produce insufficient Stokes shift and lower quantum yield, compromising assay signal-to-noise ratio [1].

Metal-Chelation and Coordination Chemistry Studies

The iminomethyl (–CH=N–) Schiff-base nitrogen and the benzoxazole endocyclic nitrogen together form a bidentate N^N coordination motif capable of chelating transition metals (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺), a property that is well-established for benzoxazole-derived Schiff bases and has been exploited in antimicrobial and catalytic metal-complex development [1]. Procurement for coordination chemistry applications should specify the free ligand (non-metalated) form, and researchers should request elemental analysis or ICP-MS data to confirm the absence of adventitious metal contamination that could confound stoichiometric complexation studies [2]. The 2-chlorobenzoate ester moiety provides an additional potential metal-binding site (carbonyl oxygen) that is unavailable in simpler benzoxazole–Schiff-base ligands such as the des-ester analog C21H14Cl2N2O2 .

SAR Probe for Chlorine Position–Activity Relationship Studies

The dual-chlorine topology of C29H20Cl2N2O4—featuring electronically distinct 5-Cl (benzoxazole) and 2-Cl (benzoate) substituents—positions it as a discriminating SAR probe for halogen-bonding interactions in target protein binding sites [1]. Procurement should be paired with acquisition of the mono-chloro regioisomer 4-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 4-chlorobenzoate (CAS 330972-34-4, C28H19ClN2O3) and the des-ester analog 4-chloro-2-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)phenol (C21H14Cl2N2O2) to establish a quantitative chlorine position–activity matrix [2]. This comparator set enables deconvolution of the contributions of the benzoxazole chlorine, the benzoate chlorine, and the ester linker to potency, selectivity, and physicochemical properties within a single experimental series [2].

Quote Request

Request a Quote for C29H20Cl2N2O4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.